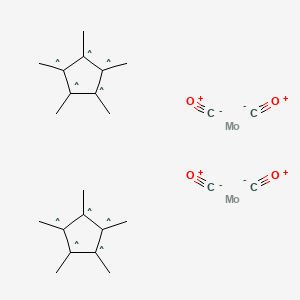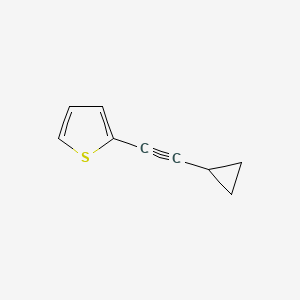
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide (BDCTFS) is a volatile, colorless liquid with a faint odor that has been used as a solvent in a variety of applications. It is a versatile compound with many potential uses in the laboratory and in industrial settings.
Wissenschaftliche Forschungsanwendungen
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a catalyst for the synthesis of polymers. It has also been used as a solvent in the extraction of essential oils and in the separation of proteins and peptides. Additionally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide has been used in the study of enzyme kinetics and in the investigation of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is not fully understood. However, it is believed that the compound interacts with the active sites of enzymes and other proteins, thus altering their structure and function. Additionally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide may interact with other molecules, such as lipids and carbohydrates, in order to form complexes that can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide are not well understood. However, it is known that the compound is toxic to certain organisms, such as bacteria and fungi. Additionally, it has been shown to have an inhibitory effect on certain enzymes, such as proteases and lipases. It has also been shown to have a mild sedative effect in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is its low toxicity and low vapor pressure, which make it an ideal solvent for use in laboratory experiments. Additionally, the compound has a low boiling point, which makes it easier to purify and distill. However, the compound is volatile and has a low flash point, which can be a safety hazard in the laboratory. Additionally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and chemical industries. Additionally, it may be possible to develop new synthesis methods for the compound, as well as new methods for purification and distillation. Additionally, further research into the mechanism of action of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide may lead to the development of new drugs and other treatments. Finally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide may be used in the development of new materials, such as polymers and other organic compounds.
Synthesemethoden
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide can be synthesized from benzyl chloride and trifluoroethyl sulfide via a two-step process. First, the benzyl chloride is reacted with trifluoroethyl sulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide, along with sodium chloride or potassium chloride as a by-product. The second step involves the purification of the product by distillation or chromatography.
Eigenschaften
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)sulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAMMQQMCFYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)












